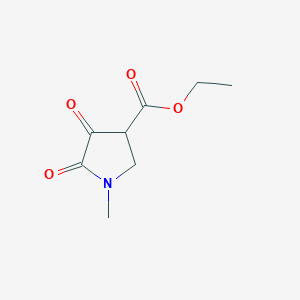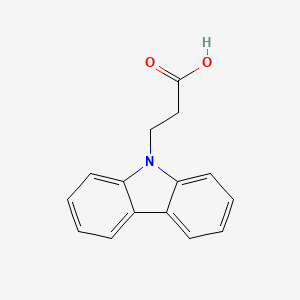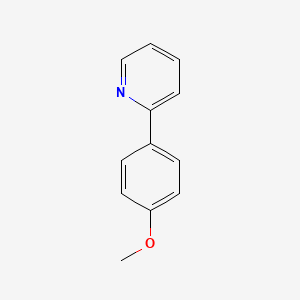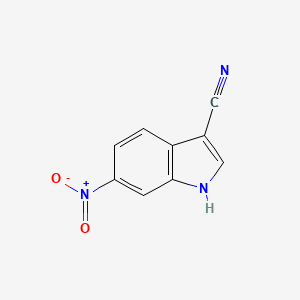
6-nitro-1H-indole-3-carbonitrile
Übersicht
Beschreibung
6-nitro-1H-indole-3-carbonitrile is a derivative of indole-3-carbonitrile . Indole-3-carbonitrile is used as a synthesis reagent for the preparation of various biologically active indoles .
Synthesis Analysis
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .Molecular Structure Analysis
The molecular structure of 6-nitro-1H-indole-3-carbonitrile is C9H5N3O2 with an average mass of 187.155 Da .Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products. They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results : The synthesized indole derivatives show various biologically vital properties .
-
Preparation of Active Molecules
- Field : Medicinal and Pharmaceutical Chemistry
- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results : The use of 1H-indole-3-carbaldehyde in multicomponent reactions has been highlighted in recent applications .
-
Synthesis of β-lactams, Indoles, and Inhibitors
- Field : Biochemistry
- Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of 4-substituted β-lactams, biologically active indoles, inhibitors of glycogen synthase kinase 3β (GSK-3), indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors and HIV-1 integrase inhibitors .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these syntheses were not detailed in the source .
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported to have antiviral properties .
- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)
- Field : Biochemistry
- Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of inhibitors of glycogen synthase kinase 3β (GSK-3) .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these syntheses were not detailed in the source .
-
HIV-1 Integrase Inhibitors
- Field : Virology
- Application : Indole-3-carbonitrile is used as a synthesis reagent for preparation of HIV-1 integrase inhibitors .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of these syntheses were not detailed in the source .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives have been reported to have antimicrobial properties .
- Method : Various indole derivatives were synthesized and tested for their antimicrobial activity .
- Results : Some of the synthesized indole derivatives showed significant antimicrobial activity .
-
Antitubercular Activity
- Field : Pharmacology
- Application : Indole derivatives have been reported to have antitubercular properties .
- Method : Various indole derivatives were synthesized and tested for their antitubercular activity .
- Results : Some of the synthesized indole derivatives showed significant antitubercular activity .
-
Antidiabetic Activity
- Field : Endocrinology
- Application : Indole derivatives have been reported to have antidiabetic properties .
- Method : Various indole derivatives were synthesized and tested for their antidiabetic activity .
- Results : Some of the synthesized indole derivatives showed significant antidiabetic activity .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that there could be future research directions in exploring the biological activities of 6-nitro-1H-indole-3-carbonitrile and its derivatives.
Eigenschaften
IUPAC Name |
6-nitro-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNGQQUAXSHFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300543 | |
| Record name | 6-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-indole-3-carbonitrile | |
CAS RN |
4769-99-7 | |
| Record name | 6-Nitro-1H-indole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-nitro-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

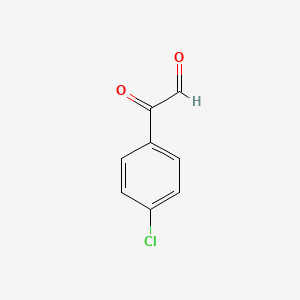
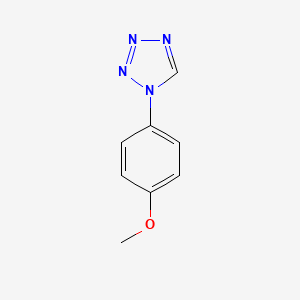
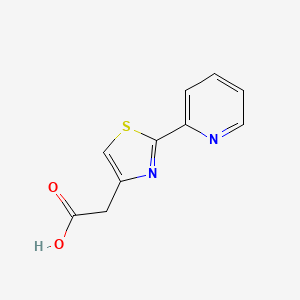

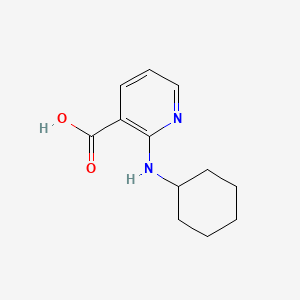

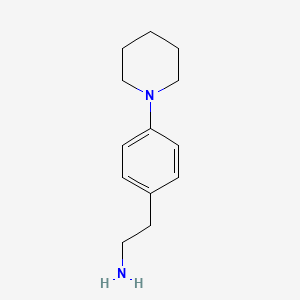

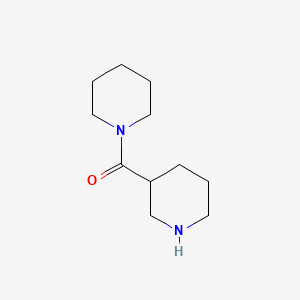
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
